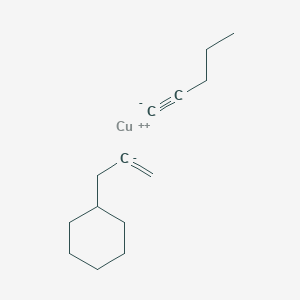
copper;pent-1-yne;prop-2-enylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;pent-1-yne;prop-2-enylcyclohexane is a complex organic compound that features a combination of copper, an alkyne (pent-1-yne), and a cycloalkane (prop-2-enylcyclohexane)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;pent-1-yne;prop-2-enylcyclohexane typically involves the following steps:
Formation of Pent-1-yne: This can be achieved through the dehydrohalogenation of 1-bromo-1-pentene using a strong base such as potassium tert-butoxide.
Preparation of Prop-2-enylcyclohexane: This compound can be synthesized via the hydrogenation of cyclohexene in the presence of a palladium catalyst.
Copper Coordination: The final step involves the coordination of copper with the alkyne and cycloalkane. This can be done by reacting copper(I) chloride with the alkyne and cycloalkane in the presence of a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Copper;pent-1-yne;prop-2-enylcyclohexane can undergo oxidation reactions, particularly at the alkyne and cycloalkane moieties.
Reduction: The compound can be reduced using hydrogenation techniques, often in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions can occur at the alkyne and cycloalkane groups, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Scientific Research Applications
Copper;pent-1-yne;prop-2-enylcyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which copper;pent-1-yne;prop-2-enylcyclohexane exerts its effects involves the interaction of the copper center with various molecular targets. Copper can facilitate electron transfer reactions, making it a crucial component in catalytic processes. The alkyne and cycloalkane groups can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
Copper;but-1-yne;prop-2-enylcyclohexane: Similar structure but with a shorter alkyne chain.
Copper;pent-1-yne;but-2-enylcyclohexane: Similar structure but with a different cycloalkane group.
Uniqueness
Copper;pent-1-yne;prop-2-enylcyclohexane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
113801-69-7 |
|---|---|
Molecular Formula |
C14H22Cu |
Molecular Weight |
253.87 g/mol |
IUPAC Name |
copper;pent-1-yne;prop-2-enylcyclohexane |
InChI |
InChI=1S/C9H15.C5H7.Cu/c1-2-6-9-7-4-3-5-8-9;1-3-5-4-2;/h9H,1,3-8H2;3,5H2,1H3;/q2*-1;+2 |
InChI Key |
IXQNYHILWUIBCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#[C-].C=[C-]CC1CCCCC1.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















